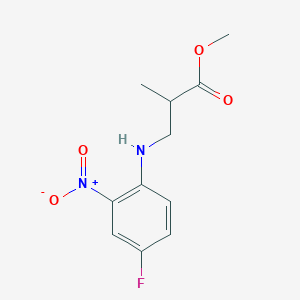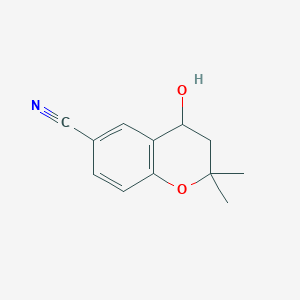
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)-
Overview
Description
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is an organic compound that features a nitromethylidene group attached to a hexahydropyrimidine ring, which is further substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitromethylidene precursor with a hexahydropyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- involves its interaction with molecular targets and pathways. The nitromethylidene group can participate in redox reactions, influencing cellular processes. The pyridin-4-ylmethyl group may interact with specific receptors or enzymes, modulating their activity. Detailed studies using computational and experimental methods are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar due to the presence of the pyridine ring.
Nitroalkenes: Share the nitromethylidene group.
Hexahydropyrimidines: Similar core structure.
Uniqueness
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
CAS No. |
100553-55-7 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(nitromethylidene)-1-(pyridin-4-ylmethyl)-1,3-diazinane |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)9-11-13-4-1-7-14(11)8-10-2-5-12-6-3-10/h2-3,5-6,9,13H,1,4,7-8H2 |
InChI Key |
QAFSBQYUUDZRBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3-[[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-](/img/structure/B8586872.png)
![2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol](/img/structure/B8586873.png)
![5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B8586888.png)




![7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione](/img/structure/B8586929.png)





